3-Amino-4-Hydroxyphenylarsonsäure

Übersicht

Beschreibung

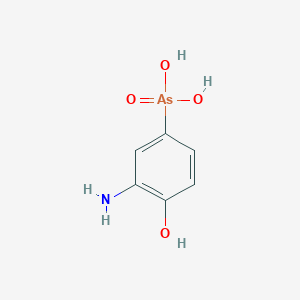

3-Amino-4-hydroxyphenylarsonic acid, also known as (3-Amino-4-hydroxyphenyl)arsonic acid, is a chemical compound with the molecular formula C6H8AsNO4 . Its average mass is 233.054 Da and its monoisotopic mass is 232.966934 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-hydroxyphenylarsonic acid consists of carbon ©, hydrogen (H), arsenic (As), nitrogen (N), and oxygen (O) atoms . For a more detailed analysis, you may want to refer to a reliable chemical database or a scientific publication .Chemical Reactions Analysis

In the context of biotransformation, 3-Amino-4-hydroxyphenylarsonic acid can be acetylated to form N-acetyl-4-hydroxy-m-arsanilic acid . This reaction is catalyzed by N-hydroxyarylamine O-acetyltransferases .Physical and Chemical Properties Analysis

3-Amino-4-hydroxyphenylarsonic acid has an average mass of 233.054 Da and a monoisotopic mass of 232.966934 Da . More detailed physical and chemical properties may be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Metabolismusforschung

3-Amino-4-Hydroxyphenylarsonsäure wurde in der Forschung eingesetzt, um ihren Metabolismus in menschlichen Leberzellen zu untersuchen . Ziel dieser Forschung war es, neue Arsen-Metaboliten von toxikologischer Bedeutung zu identifizieren . Mehr als 10 Arsenspezies wurden als Metaboliten in menschlichen Leberzellen identifiziert .

Toxikologische Studien

Es wurden Studien durchgeführt, um die toxikologischen Auswirkungen von this compound zu verstehen. Ein neuer Metabolit, der als thiolisiertes Roxarsone identifiziert wurde, erwies sich als toxischer als Roxarsone .

Studien zur Umweltverschmutzung

Es wurden Forschungen durchgeführt, um die Umweltauswirkungen von this compound zu verstehen. Diese Verbindung ist ein Abbauprodukt, das von Hühnern ausgeschieden wird, die mit Roxarsone angereicherte Futtermittel erhalten . Dies hat Auswirkungen auf die potenzielle Umweltverschmutzung.

Pharmazeutische Verunreinigungen

This compound wurde als Verunreinigung in pharmazeutischen Chemikalien untersucht . Es wurde eine Methode zur Bestimmung kleiner Mengen dieser Verbindung in Acetarsol entwickelt .

Chemische Struktur und Eigenschaften

Die chemische Struktur und die Eigenschaften von this compound wurden untersucht und dokumentiert . Diese Informationen sind entscheidend für ihre Anwendungen in verschiedenen wissenschaftlichen Forschungsfeldern.

Studien zur Arsenexposition

This compound wurde in Studien im Zusammenhang mit Arsenexposition verwendet. Chronische Exposition gegenüber anorganischem Arsenit durch die Aufnahme von kontaminiertem Wasser und Lebensmitteln führt zu verschiedenen Gesundheitsproblemen . Diese Verbindung, als organische Arsenspezies, wird in solchen Studien verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) are N-hydroxyarylamine O-acetyltransferases , specifically the enzymes NhoA1 and NhoA2 . These enzymes are responsible for the acetylation of 3-AHPAA in Enterobacter sp. strain CZ-1 .

Mode of Action

3-AHPAA interacts with its targets, NhoA1 and NhoA2, through an acetylation process . This process involves the transfer of an acetyl group from acetyl coenzyme A to 3-AHPAA, catalyzed by NhoA1 and NhoA2 .

Biochemical Pathways

The transformation of 3-AHPAA is part of a two-step pathway involving the reduction of 4-hydroxy-3-nitrobenzenearsonic acid (ROX) to 3-AHPAA and the subsequent acetylation of 3-AHPAA to N-acetyl-4-hydroxy-m-arsanilic acid (N-AHPAA) . This pathway is facilitated by Enterobacter sp. strain CZ-1 .

Pharmacokinetics

It is known that the compound is metabolized in human hepatic cells into more than 10 arsenic species

Result of Action

The acetylation of 3-AHPAA results in the formation of N-AHPAA . This compound is also used as a clinical drug for treating refractory bacterial vaginosis . The transformation of 3-AHPAA can lead to the release of arsenite, a more toxic and carcinogenic compound .

Action Environment

The action of 3-AHPAA is influenced by environmental factors. For instance, the use of roxarsone (ROX), an organoarsenic feed additive, can lead to the release of 3-AHPAA into the environment . Microbes in the environment can then transform 3-AHPAA into different arsenic-containing compounds .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is known that arsenic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that arsenic compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that arsenic compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that arsenic compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that arsenic compounds can interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

It is known that arsenic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

(3-amino-4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3,9H,8H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKCHCFOPKOOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176019 | |

| Record name | m-Arsanilic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-77-1 | |

| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Arsanilic acid, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxyphenylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Arsanilic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxyphenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-arsanilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW7B92RB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

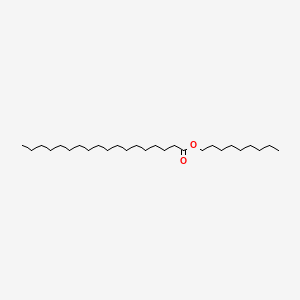

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Ethyl[(nonafluorobutyl)sulphonyl]amino]ethyl methacrylate](/img/structure/B1618011.png)

![DIMETHYL 5-[[1-[[(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-5-YL)AMINO]CARBONYL]-2-OXOPROPYL]AZOTEREPHTHALATE](/img/structure/B1618013.png)